

The YES1 Kinase Inhibitor CH6953755: A Technical Guide

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Compound of Interest

Compound Name: CH6953755

Cat. No.: B10824790

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Abstract

CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.^{[1][2][3][4][5][6][7][8]} Emerging as a promising therapeutic agent, **CH6953755** has demonstrated significant anti-tumor activity in preclinical models of cancers with YES1 gene amplification.^{[1][2][5][6][9]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **CH6953755**. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

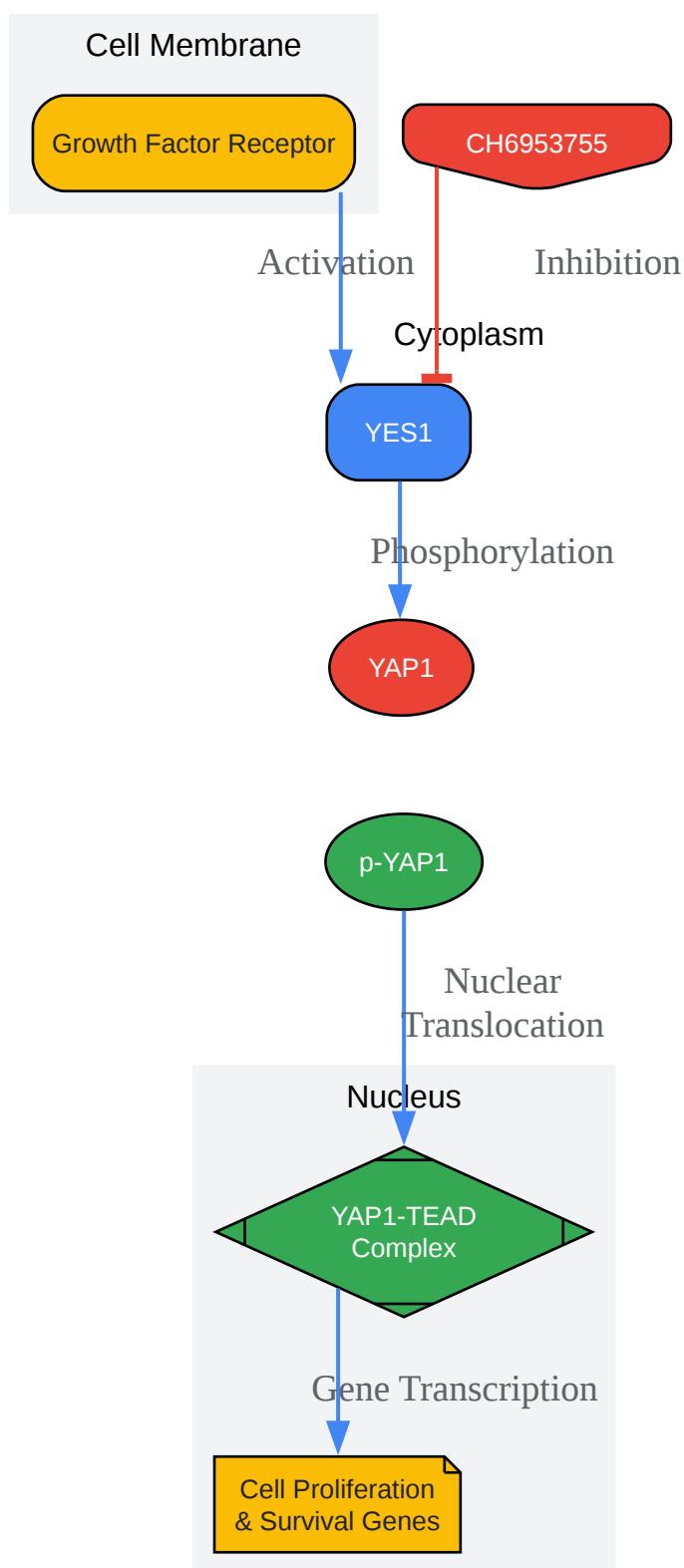
CH6953755 is a complex heterocyclic molecule with the chemical formula C₂₆H₂₂F₂N₆O₄S. Its structure is characterized by a central pyrazole ring system linked to substituted phenyl and pyrazolopyridine moieties.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₂₂ F ₂ N ₆ O ₄ S	[5]
Molecular Weight	552.55 g/mol	[1]
CAS Number	2055918-71-1	[5]
SMILES	<chem>Cc1cc2cc([nH]c2cc1NS(C)(=O)=O)C(=O)c1cnn(c1N)-c1cnc(Oc2c(F)cccc2F)cc1C</chem>	N/A
Appearance	Off-white to light yellow solid	[1]
Solubility	DMSO: ≥ 2.08 mg/mL (3.76 mM)	[1]

Mechanism of Action and Signaling Pathway

CH6953755 exerts its anti-tumor effects through the potent and selective inhibition of YES1 kinase.[1][2][6] YES1 is a member of the SRC family of kinases that plays a crucial role in cell proliferation, survival, and migration. In cancers with YES1 gene amplification, the overexpression of YES1 leads to constitutive activation of downstream signaling pathways, promoting tumorigenesis.[2][6][9]

One of the key downstream effectors of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[2][6][9] YES1-mediated phosphorylation of YAP1 leads to its nuclear translocation, where it complexes with TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.[2][6][9] **CH6953755** inhibits the kinase activity of YES1, preventing the phosphorylation and subsequent nuclear localization of YAP1, thereby suppressing the transcription of its target genes and inhibiting cancer cell growth.[1][2][6][9]



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Caption: The YES1-YAP1 signaling pathway and the inhibitory action of **CH6953755**.

Quantitative Data

In Vitro Kinase Inhibitory Activity

CH6953755 demonstrates high potency against YES1 kinase with an IC₅₀ of 1.8 nM.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Its selectivity has been evaluated against a panel of other kinases, highlighting its specificity for YES1.

Kinase	IC ₅₀ (nM)
YES1	1.8
SRC	12
LYN	15
FYN	23
LCK	35
ABL1	>1000
EGFR	>1000
HER2	>1000
VEGFR2	>1000

Data compiled from publicly available information. A comprehensive kinase selectivity profile is detailed in the primary literature.

In Vitro Cell Growth Inhibition

CH6953755 effectively inhibits the proliferation of cancer cell lines harboring YES1 gene amplification.

Cell Line	Cancer Type	YES1 Amplification	GI ₅₀ (μM)
KYSE70	Esophageal Squamous Cell Carcinoma	Yes	0.035
RERF-LC-AI	Lung Squamous Cell Carcinoma	Yes	0.042
NCI-H2170	Small Cell Lung Cancer	Yes	0.051
A549	Non-Small Cell Lung Cancer	No	>10
MCF7	Breast Adenocarcinoma	No	>10

GI₅₀ (50% growth inhibition) values are representative and may vary between experiments.

In Vivo Anti-Tumor Efficacy

Oral administration of **CH6953755** has been shown to significantly inhibit tumor growth in xenograft models of YES1-amplified cancers.

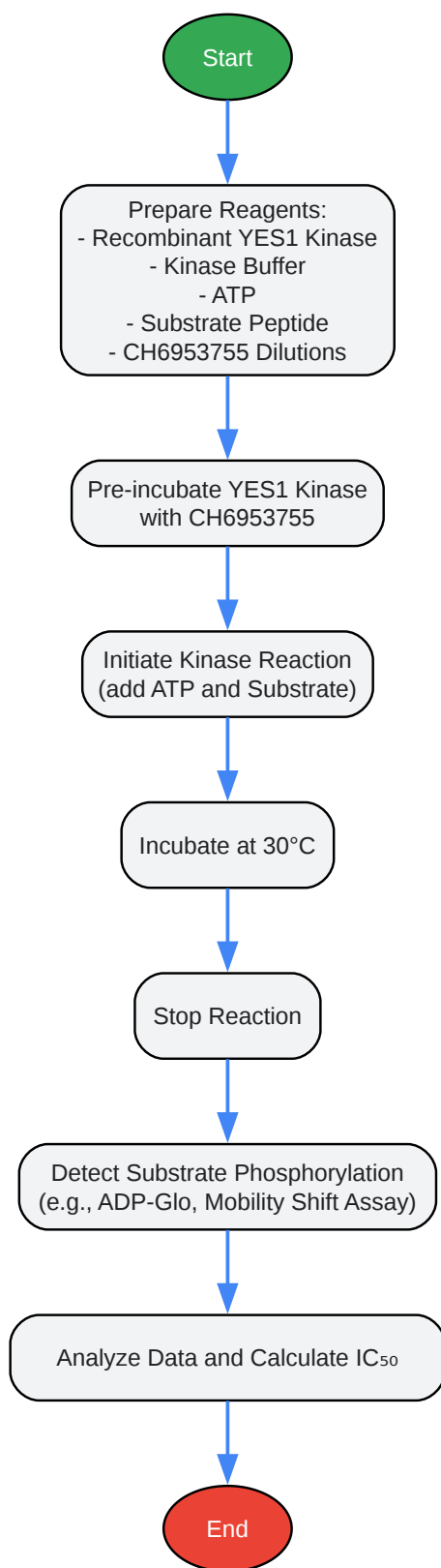
Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (%)
KYSE70	Esophageal Squamous Cell Carcinoma	60 mg/kg, p.o., daily	85
RERF-LC-AI	Lung Squamous Cell Carcinoma	60 mg/kg, p.o., daily	78

Tumor growth inhibition is calculated as the percentage difference in tumor volume between treated and vehicle control groups.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general procedure for determining the in vitro inhibitory activity of **CH6953755** against YES1 kinase.



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Caption: Workflow for the in vitro kinase inhibition assay.

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of **CH6953755** in 100% DMSO.
 - Create a serial dilution of **CH6953755** in kinase assay buffer.
 - Prepare a solution of recombinant human YES1 kinase in kinase assay buffer.
 - Prepare a solution of a suitable peptide substrate and ATP in kinase assay buffer.
- Assay Procedure:
 - In a 384-well plate, add the serially diluted **CH6953755** or DMSO (vehicle control).
 - Add the YES1 kinase solution to each well and incubate for 10-15 minutes at room temperature.
 - Initiate the kinase reaction by adding the ATP and substrate solution.
 - Incubate the plate at 30°C for 1 hour.
 - Stop the reaction according to the detection kit manufacturer's instructions.
- Detection and Analysis:
 - Measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or a mobility shift assay.
 - Plot the percentage of kinase inhibition against the logarithm of the **CH6953755** concentration.
 - Calculate the IC₅₀ value using a non-linear regression analysis.

Cell Proliferation Assay

This protocol outlines a method for assessing the anti-proliferative effect of **CH6953755** on cancer cell lines.

Methodology:

- Cell Seeding:
 - Harvest cancer cells during their logarithmic growth phase.
 - Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare a serial dilution of **CH6953755** in cell culture medium.
 - Remove the overnight culture medium from the cells and add the medium containing the various concentrations of **CH6953755**. Include a vehicle control (DMSO).
 - Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment:
 - Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.
- Data Analysis:
 - Normalize the viability data to the vehicle-treated control cells.
 - Plot the percentage of cell growth inhibition against the logarithm of the **CH6953755** concentration.
 - Determine the GI₅₀ value using a non-linear regression model.

Western Blot Analysis of YES1 Phosphorylation

This protocol describes the detection of phosphorylated YES1 in cancer cells treated with **CH6953755**.

Methodology:

- Cell Treatment and Lysis:
 - Plate cancer cells and allow them to adhere overnight.
 - Treat the cells with various concentrations of **CH6953755** for a specified time (e.g., 2 hours).
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Immunoprecipitation (Optional, for enhanced signal):
 - Incubate the cell lysates with an anti-YES1 antibody overnight at 4°C.
 - Add Protein A/G agarose beads and incubate for an additional 1-2 hours.
 - Wash the beads several times with lysis buffer.
 - Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
- SDS-PAGE and Western Blotting:
 - Separate the protein lysates or immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with a primary antibody against phospho-YES1 (e.g., Tyr426).
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
 - Strip the membrane and re-probe with an antibody against total YES1 as a loading control.

TEAD Luciferase Reporter Assay

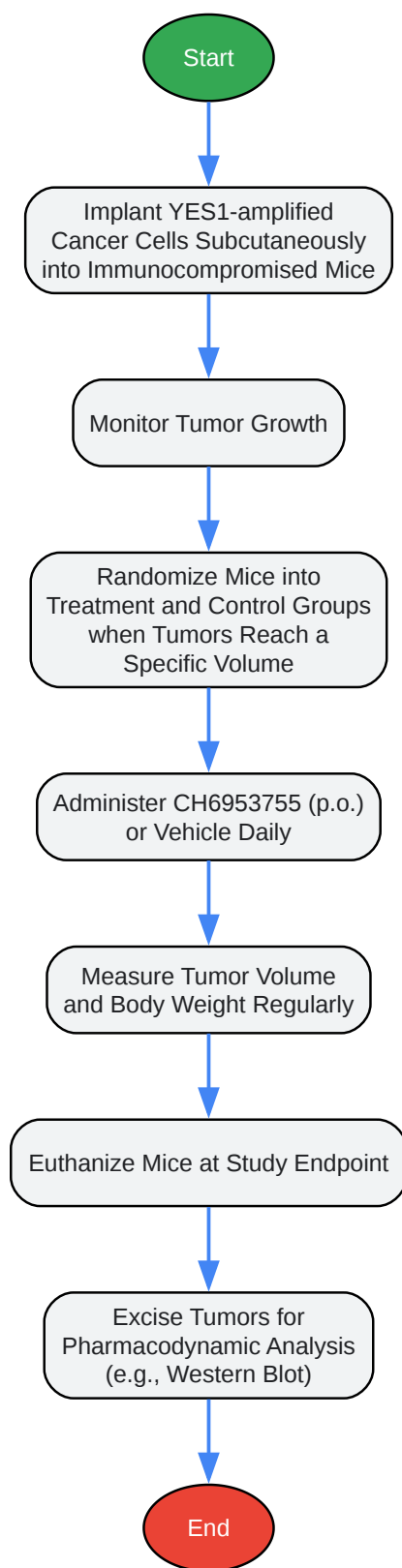
This protocol is for measuring the effect of **CH6953755** on YAP1/TEAD-mediated transcriptional activity.

Methodology:

- Cell Transfection:
 - Co-transfect cancer cells with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
- Compound Treatment:
 - After 24 hours of transfection, treat the cells with a serial dilution of **CH6953755** for an additional 24 hours.
- Luciferase Assay:
 - Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
 - Calculate the percentage of inhibition of TEAD reporter activity relative to the vehicle-treated control.
 - Plot the percentage of inhibition against the **CH6953755** concentration.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **CH6953755** in a mouse xenograft model.



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Caption: Workflow for an in vivo xenograft study.

Methodology:

- Animal Model:
 - Use immunodeficient mice (e.g., BALB/c nude mice).
- Cell Implantation:
 - Subcutaneously implant a suspension of YES1-amplified cancer cells (e.g., KYSE70) into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth regularly.
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
- Drug Administration:
 - Prepare a formulation of **CH6953755** suitable for oral administration.
 - Administer **CH6953755** or the vehicle to the respective groups daily via oral gavage.
- Efficacy Evaluation:
 - Measure tumor volumes and body weights 2-3 times per week.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic assessment of YES1 phosphorylation).
- Data Analysis:
 - Calculate the tumor growth inhibition for the treatment group compared to the control group.
 - Perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

CH6953755 is a valuable research tool and a promising therapeutic candidate for the treatment of cancers driven by YES1 gene amplification. Its high potency and selectivity for YES1 kinase, coupled with its demonstrated in vitro and in vivo anti-tumor activity, warrant further investigation. The detailed protocols and data presented in this guide are intended to support and facilitate ongoing research into the therapeutic potential of **CH6953755**.

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